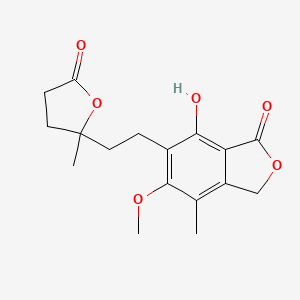

Mycophenolic acid lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIDHOJWGSPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26675-76-3 | |

| Record name | Mycophenolic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026675763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-7-hydroxy-5-methoxy-4-methyl-6-[2-(5-methyl-2-oxo-tetrahydrofuran-5-yl)-ethyl]-3H-isobenzofuranyl-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G65AZF394V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Convergent Synthesis of Mycophenolic Acid Lactone: A Technical Guide for Drug Development Professionals

Abstract

Mycophenolic acid (MPA), a cornerstone of immunosuppressive therapy, has garnered significant attention not only for its clinical efficacy but also as a compelling target for total synthesis. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies developed for mycophenolic acid, with a focus on the logical evolution of these approaches, from foundational methods to modern, highly efficient routes. Furthermore, this guide addresses the crucial final step: the lactonization of mycophenolic acid to yield the titular mycophenolic acid lactone. By dissecting the retrosynthetic logic, key chemical transformations, and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of complex pharmaceutical agents. We will explore the pioneering work of Birch and Wright, the pragmatic advancements by Patterson, and a contemporary protecting-group-free synthesis, offering a comparative analysis to inform future synthetic endeavors.

Introduction: The Significance of Mycophenolic Acid and its Lactone

Mycophenolic acid (MPA) is a potent, reversible, and non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanine nucleotide synthesis.[1][2] This mechanism of action confers upon MPA its profound immunosuppressive properties, as lymphocytes are particularly reliant on this pathway for their proliferation.[3][4] Clinically, MPA and its prodrugs are widely used to prevent organ transplant rejection and to treat autoimmune diseases.[5][6] The intricate, highly substituted aromatic core and the chiral side chain of mycophenolic acid have made it an attractive and challenging target for organic chemists, spurring the development of innovative synthetic strategies.

Mycophenolic acid lactone, the intramolecularly cyclized form of MPA, represents a key derivative and a potential impurity in the manufacturing of MPA-based drugs. Understanding its synthesis is therefore of paramount importance for process development and quality control in the pharmaceutical industry. This guide will delve into the total synthesis of mycophenolic acid, culminating in the lactonization to its corresponding γ-lactone.

Retrosynthetic Analysis: Deconstructing Complexity

The total synthesis of a complex natural product like mycophenolic acid lactone begins with a logical deconstruction of the molecule to identify key bond disconnections and strategic intermediates. This process, known as retrosynthetic analysis, illuminates the underlying challenges and inspires the forward synthetic plan.

A convergent retrosynthetic approach is often favored for its efficiency. In the case of mycophenolic acid, a primary disconnection can be made at the bond connecting the phthalide core to the isoprenoid-derived side chain. This leads to two key fragments: a functionalized phthalide (or a precursor) and a suitable side-chain synthon.

A modern and elegant retrosynthetic strategy, which will be detailed later, employs a powerful palladium-catalyzed Stille coupling to forge this crucial bond. This approach avoids the use of protecting groups, a significant advantage in terms of step economy.

Caption: Retrosynthetic analysis of Mycophenolic Acid via a Stille coupling approach.

Foundational Syntheses: Paving the Way

The Birch and Wright Synthesis: A Landmark Achievement

The first total synthesis of mycophenolic acid, reported by Birch and Wright, established the feasibility of constructing its complex architecture.[5] A key feature of their approach was the use of an Alder-Rickert reaction to assemble the highly substituted aromatic ring. This was followed by a Claisen rearrangement to introduce a crucial carbon-carbon bond for the eventual elaboration of the side chain. While groundbreaking, this initial route was lengthy and relatively low-yielding, reflecting the synthetic tools available at the time.

The Patterson Synthesis: A More Practical Approach

Recognizing the need for a more efficient and scalable synthesis, Patterson developed a route that has become a benchmark in the field.[2][7] This synthesis also employs a Claisen rearrangement as a pivotal step, but it starts from more readily available materials and proceeds with improved overall efficiency. The robustness of Patterson's strategy has made it a popular choice for the synthesis of mycophenolic acid and its analogs for biological studies.

A Modern Approach: Protecting-Group-Free Synthesis via Diels-Alder and Stille Coupling

A significant advancement in the synthesis of mycophenolic acid was the development of a protecting-group-free strategy.[8] This approach not only enhances the overall efficiency by reducing the number of synthetic steps but also aligns with the principles of green chemistry. The key transformations in this synthesis are a Diels-Alder reaction to construct the phthalide core and a Stille cross-coupling to attach the side chain.

Synthesis of the Iodinated Phthalide Core

The synthesis of the iodinated phthalide core begins with readily available starting materials and proceeds through a sequence of reactions including enolization, a Diels-Alder cycloaddition, reduction, and iodination.[8] The Diels-Alder reaction is particularly noteworthy as it efficiently constructs the bicyclic lactone system with good stereocontrol.

Synthesis of the Side-Chain Stannane

The side-chain stannane is prepared from geraniol through a series of functional group interconversions.[8] The use of a stannane in the subsequent Stille coupling is advantageous due to its tolerance of a wide range of functional groups and its relatively mild reaction conditions.

The Key Stille Coupling

With both the iodinated phthalide and the side-chain stannane in hand, the stage is set for the crucial Stille cross-coupling reaction. This palladium-catalyzed transformation forges the carbon-carbon bond between the two fragments, assembling the complete carbon skeleton of mycophenolic acid.[8] The careful optimization of the catalyst, ligands, and reaction conditions is critical for achieving a high yield in this key step.

The Final Transformation: Lactonization of Mycophenolic Acid

The culmination of the total synthesis is the intramolecular cyclization of mycophenolic acid to form the target γ-lactone, mycophenolic acid lactone. This transformation is typically achieved under acidic conditions, which promote the intramolecular esterification of the carboxylic acid with the tertiary alcohol that is formed upon hydration of the double bond in the side chain.

Experimental Protocol: Lactonization of Mycophenolic Acid

-

Dissolution: Dissolve mycophenolic acid (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (typically 0.1-0.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux to facilitate both the hydration of the alkene and the subsequent lactonization. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure mycophenolic acid lactone.

Caption: Mechanism of acid-catalyzed lactonization of Mycophenolic Acid.

Comparative Analysis of Synthetic Strategies

To provide a clear overview for drug development professionals, the following table summarizes the key features of the discussed synthetic routes to mycophenolic acid.

| Feature | Birch and Wright Synthesis | Patterson Synthesis | Diels-Alder/Stille Synthesis |

| Key Reactions | Alder-Rickert, Claisen Rearrangement | Claisen Rearrangement | Diels-Alder, Stille Coupling |

| Starting Materials | Simple aromatic precursors | Methyl 2-hydroxy-4-methoxybenzoate | Commercially available allene and geraniol |

| Protecting Groups | Required | Required | Protecting-group-free |

| Overall Yield | Low | Moderate to Good | Good |

| Scalability | Limited | Good | Potentially Good |

| Key Advantages | Foundational, proof of concept | Practical, reliable | Highly efficient, step-economical |

Conclusion and Future Perspectives

The total synthesis of mycophenolic acid lactone, via its precursor mycophenolic acid, showcases the evolution of synthetic organic chemistry. From the seminal work of Birch and Wright to the elegant and efficient protecting-group-free strategies of today, the journey to synthesize this important molecule has been marked by innovation and a drive for practicality. For drug development professionals, an understanding of these synthetic routes is crucial for process optimization, impurity profiling, and the development of next-generation analogs. The continued exploration of novel catalytic methods and synthetic strategies will undoubtedly lead to even more efficient and sustainable syntheses of mycophenolic acid and its derivatives, ensuring their continued impact on medicine.

References

-

Cholewinski, G., Malachowska–Ugarte, M., Siebert, A., Prejs, M., & Dzierzbicka, K. (2018). The Chemistry of Mycophenolic Acid – Synthesis and Modifications Towards Desired Biological Activity. Current Organic Chemistry, 22(20), 1925-1940. [Link]

-

de la Cruz, R. A., Talamás, F. X., Vázquez, A., & Muchowski, J. M. (1997). Total synthesis of mycophenolic acid. Canadian Journal of Chemistry, 75(5), 641-645. [Link]

-

Halle, M. B., Yudhistira, T., Lee, W. H., Mulay, S. V., & Churchill, D. G. (2018). Diels–Alder and Stille Coupling Approach for the Short Protecting-Group-Free Synthesis of Mycophenolic Acid, Its Phenylsulfenyl and Phenylselenyl Analogues, and Reactive Oxygen Species (ROS) Probing Capacity in Water. Organic Letters, 20(12), 3557–3561. [Link]

-

Cholewinski, G., Malachowska–Ugarte, M., Siebert, A., Prejs, M., & Dzierzbicka, K. (2018). Modifications of total synthesis of mycophenolic acid. Current Chemistry Letters, 7(1), 9-16. [Link]

-

Halle, M. B., Yudhistira, T., Lee, W. H., Mulay, S. V., & Churchill, D. G. (2018). Diels−Alder and Stille Coupling Approach for the Short Protecting-Group-Free Synthesis of Mycophenolic Acid, Its Phenylselenyl and Phenylsulfenyl Analogues, and Reactive Oxygen Species (ROS) Probing Capacity in Water. Organic Letters, 20(12), 3557-3561. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 72941534, Mycophenolic acid lactone. Retrieved January 19, 2026 from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 446541, Mycophenolic acid. Retrieved January 19, 2026 from [Link].

-

Covarrubias-Zúñiga, A., González-Lucas, A., & Domínguez, M. M. (2003). A Total Synthesis of Mycophenolic Acid. Tetrahedron, 59(11), 1989-1994. [Link]

-

Birch, A. J., & Wright, J. J. (1969). A total synthesis of mycophenolic acid. Journal of the Chemical Society D: Chemical Communications, (14), 788. [Link]

-

Gatti, F., & et al. (2020). Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. New Journal of Chemistry, 44(4), 1334-1342. [Link]

-

Cholewinski, G., et al. (2018). Modifications of total synthesis of mycophenolic acid. Current Chemistry Letters, 7, 9-16. [Link]

-

Patterson, J. W. (1995). The Synthesis of Mycophenolic Acid from 2,4-Dihydroxybenzoic Acid. The Journal of Organic Chemistry, 60(14), 4542-4548. [Link]

-

Kayano, A., et al. (1995). Novel Synthesis of γ-Lactones Starting from β,γ-Unsaturated Carboxylic Esters. Bulletin of the Chemical Society of Japan, 68(1), 358-366. [Link]

-

Costas, M., & et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19542-19558. [Link]

-

Costas, M., & et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17875-17886. [Link]

-

Devkate, S. S., et al. (2019). Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. Journal of Emerging Technologies and Innovative Research, 6(2), 738-741. [Link]

-

Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118. [Link]

-

Gaonkar, A. V., & et al. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. Chemical Science, 11(34), 9166-9171. [Link]

-

Gemmeren, M. V., & et al. (2021). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ChemRxiv. [Link]

-

Yu, J. Q., & et al. (2021). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. Journal of the American Chemical Society, 143(31), 12068-12074. [Link]

-

Fang, J. M., & et al. (2000). Lactone-directed intramolecular Diels-Alder cyclization: synthesis of trans-dihydroconfertifolin. Journal of the Chinese Chemical Society, 47(4A), 629-634. [Link]

-

PharmGKB. (2018). Mycophenolic acid Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

Shipkova, M., & et al. (2003). Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients. Therapeutic Drug Monitoring, 25(3), 303-313. [Link]

-

Eng-Zong, L., & et al. (2015). Mycophenolic acid reverses TGF beta-induced cell motility, collagen matrix contraction and cell morphology in vitro. Cellular & Molecular Biology Letters, 20(4), 606-621. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. A direct route to six and seven membered lactones via γ-C(sp 3 )–H activation: a simple protocol to build molecular complexity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03144E [pubs.rsc.org]

The Core Mechanism of Mycophenolic Acid: An In-depth Guide to a Potent Immunosuppressant

Abstract

Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil (MMF), is a cornerstone of modern immunosuppressive therapy, pivotal in preventing allograft rejection and managing a spectrum of autoimmune diseases.[1][2] Its efficacy stems from a highly selective and potent mechanism of action centered on the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH). This guide provides a comprehensive technical overview of the molecular and cellular cascade initiated by MPA, intended for researchers, scientists, and drug development professionals. We will dissect the enzymatic inhibition, the profound downstream effects on purine metabolism, and the resulting cytostatic impact on lymphocytes, which underpins its therapeutic utility. Furthermore, this document details the essential experimental protocols required to validate and explore the mechanistic intricacies of MPA in a laboratory setting.

Introduction: From Fungal Metabolite to Immunosuppressive Powerhouse

Discovered initially by Italian scientist Bartolomeo Gosio in 1893 from the fungus Penicillium stoloniferum, mycophenolic acid's journey to clinical prominence is a testament to scientific rediscovery and mechanistic elucidation.[1] While its antimicrobial properties were first noted, its profound immunosuppressive capabilities were later harnessed, leading to its approval for medical use in the United States in 1995.[1] Administered clinically as the prodrug mycophenolate mofetil (MMF) or mycophenolate sodium to enhance bioavailability, it is rapidly hydrolyzed in vivo to its active form, MPA.[2][3]

The therapeutic success of MPA lies in its targeted disruption of lymphocyte proliferation, a critical process in both the adaptive immune response that mediates organ rejection and the pathological self-reactivity of autoimmune disorders.[4][5] Unlike many other immunosuppressants, MPA's effects are relatively specific to lymphocytes, a selectivity rooted in the unique metabolic dependencies of these cells.

The Central Axis of Action: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The entire mechanism of action of MPA hinges on its potent, reversible, and non-competitive inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is the rate-limiting step in the de novo pathway of guanine nucleotide synthesis, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[6] XMP is then subsequently converted to guanosine monophosphate (GMP), a fundamental building block for guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

dot

Caption: MPA blocks the de novo synthesis of guanine nucleotides by inhibiting IMPDH.

Lymphocyte Selectivity: A Tale of Two Pathways

The profound immunosuppressive effect of MPA is rooted in the metabolic idiosyncrasies of T and B lymphocytes. While most cell types can utilize both the de novo and salvage pathways to generate purine nucleotides, activated lymphocytes are critically dependent on the de novo pathway for their proliferative expansion.[1][2] The salvage pathway, which recycles hypoxanthine and guanine via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is insufficient to meet the high demand for guanine nucleotides during clonal expansion. By blocking the de novo pathway, MPA effectively starves lymphocytes of the essential GTP and dGTP required for DNA and RNA synthesis, leading to a cytostatic effect.[1][4]

Isoform Specificity: IMPDH1 vs. IMPDH2

Humans express two isoforms of IMPDH, encoded by distinct genes: IMPDH1 and IMPDH2.[7] IMPDH1 is constitutively expressed at low levels in most cell types, serving a "housekeeping" function. In contrast, IMPDH2 expression is inducible and significantly upregulated in activated, proliferating cells, particularly lymphocytes.[7] Mycophenolic acid preferentially inhibits the type II isoform, which is expressed in activated lymphocytes.[8] This isoform-preferential inhibition further contributes to the lymphocyte-selective action of the drug.

Cellular Consequences of Guanosine Nucleotide Depletion

The inhibition of IMPDH and subsequent depletion of the guanosine nucleotide pool triggers a cascade of downstream effects that collectively suppress the immune response.

Cell Cycle Arrest and Inhibition of Proliferation

The most direct consequence of dGTP depletion is the arrest of the cell cycle, primarily at the S phase, as DNA replication cannot proceed without this essential building block.[8][9] This antiproliferative effect is the primary mechanism behind MPA's immunosuppressive activity, preventing the clonal expansion of T and B cells upon antigen recognition.[10][11]

Induction of Apoptosis

Beyond cytostasis, MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes.[10] While the precise mechanisms are still being fully elucidated, it is believed that the profound metabolic stress caused by guanosine nucleotide starvation can trigger apoptotic pathways, effectively eliminating antigen-activated immune cells.

Impaired Glycosylation and Adhesion

Guanosine nucleotides, particularly GTP, are essential precursors for GDP-fucose and GDP-mannose, which are critical for the glycosylation of proteins, including cell adhesion molecules.[4] MPA-induced GTP depletion impairs the proper glycosylation and expression of these adhesion molecules on the surface of lymphocytes and monocytes.[4] This, in turn, reduces the recruitment of these immune cells to sites of inflammation and allograft tissue, further dampening the immune response.[2]

dot

Caption: MPA's inhibition of IMPDH leads to multiple downstream cellular effects.

Quantitative Impact of Mycophenolic Acid

The biological effects of MPA are concentration-dependent. Understanding these quantitative relationships is crucial for both research and clinical applications.

| Parameter | Target | Value | Significance | Reference |

| IC50 | Recombinant Human IMPDH2 | 17 nM | Demonstrates high potency against the target isoform predominantly found in activated lymphocytes. | [12] |

| IC50 | Recombinant Human IMPDH1 | 67 nM | MPA is approximately 4-fold more potent against IMPDH2 than the housekeeping IMPDH1 isoform. | [12] |

| GTP Depletion | Human Leukemia K562 Cells | ~30-40% reduction | This level of depletion is associated with the induction of cellular differentiation. | [13] |

| GTP Depletion | Human Leukemia K562 Cells | ~60% reduction | A more profound depletion of GTP can lead to the induction of apoptosis. | [13] |

| Proliferation Inhibition | Activated Canine Lymphocytes | Significant inhibition at 1 µM, 10 µM, and 100 µM | Demonstrates a dose-dependent antiproliferative effect on lymphocytes. | [10] |

Experimental Validation of MPA's Mechanism of Action

A robust understanding of MPA's mechanism requires rigorous experimental validation. The following protocols provide a framework for investigating the core tenets of its action in a laboratory setting.

dot

Caption: A logical workflow for the experimental validation of MPA's mechanism of action.

Protocol: In Vitro IMPDH Activity Assay

This assay directly measures the inhibitory effect of MPA on IMPDH enzyme activity. The principle is to measure the production of NADH, a product of the IMPDH-catalyzed reaction, spectrophotometrically at 340 nm.

Materials:

-

Recombinant human IMPDH2

-

Reaction Buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0)

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide adenine dinucleotide (NAD+) solution

-

Mycophenolic acid (MPA) stock solution in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare Reagents: Prepare fresh working solutions of IMP, NAD+, and serial dilutions of MPA in the reaction buffer.

-

Enzyme Preparation: Dilute the recombinant IMPDH2 to the desired working concentration in ice-cold reaction buffer immediately before use.

-

Assay Setup: In the wells of the 96-well plate, add:

-

Reaction Buffer

-

MPA dilution or vehicle control (DMSO)

-

IMPDH2 enzyme solution

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow MPA to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the NAD+ and IMP substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each MPA concentration. Plot the percent inhibition versus MPA concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Lymphocyte Proliferation Assay (MTT Method)

This assay assesses the cytostatic effect of MPA on mitogen-stimulated lymphocytes. It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified colorimetrically.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

-

Mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads).

-

Mycophenolic acid (MPA) stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well flat-bottom cell culture plate.

-

Humidified CO₂ incubator (37°C, 5% CO₂).

-

Microplate reader (570 nm).

Procedure:

-

Cell Plating: Seed isolated PBMCs into the wells of a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete medium.

-

Treatment: Add 50 µL of medium containing serial dilutions of MPA (or vehicle control) to the appropriate wells.

-

Stimulation: Add 50 µL of medium containing the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated controls. Bring the final volume in each well to 200 µL.

-

Incubation: Incubate the plate for 48-72 hours in a humidified CO₂ incubator.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in viable cells.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only). Calculate the percentage of proliferation inhibition for each MPA concentration relative to the stimulated control (mitogen only) and determine the IC50 value.

Protocol: Quantification of Intracellular Guanosine Nucleotides by HPLC

This protocol allows for the direct measurement of the depletion of intracellular guanine nucleotide pools (GMP, GDP, GTP) following MPA treatment, providing direct evidence for its biochemical mechanism.

Materials:

-

Cultured lymphocytes (e.g., Jurkat T-cell line or PBMCs).

-

Mycophenolic acid (MPA).

-

Ice-cold 0.4 M perchloric acid (PCA).

-

Neutralizing solution (e.g., potassium carbonate).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Anion-exchange or ion-paired reversed-phase column suitable for nucleotide separation.

-

Mobile phase buffers (e.g., potassium phosphate buffers with a gradient of potassium chloride).[14]

-

Guanine nucleotide standards (GMP, GDP, GTP).

Procedure:

-

Cell Culture and Treatment: Culture lymphocytes to a sufficient density (e.g., 5-10 x 10⁶ cells per condition). Treat cells with various concentrations of MPA or vehicle control for a defined period (e.g., 4, 8, or 24 hours).

-

Cell Harvesting and Lysis: Rapidly harvest the cells by centrifugation at 4°C. Wash the cell pellet with ice-cold PBS. Lyse the cells by adding a specific volume of ice-cold 0.4 M PCA and vortexing vigorously.

-

Extraction: Incubate the lysate on ice for 20-30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Neutralization: Carefully transfer the supernatant (containing the acid-soluble nucleotides) to a new tube. Neutralize the extract by adding neutralizing solution until the pH is between 6.5 and 7.5. The precipitated potassium perchlorate can be removed by another centrifugation step.

-

HPLC Analysis: Filter the neutralized extract through a 0.22 µm filter. Inject a defined volume of the extract onto the HPLC column. Run the established gradient method to separate the nucleotides.

-

Quantification: Monitor the column eluent at ~254 nm. Identify the nucleotide peaks (GMP, GDP, GTP) by comparing their retention times to those of the injected standards. Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve. Normalize the nucleotide amounts to the initial cell number or total protein content.

Conclusion

Mycophenolic acid exerts its potent and selective immunosuppressive effects through a well-defined mechanism of action. By inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, MPA selectively deprives proliferating T and B lymphocytes of the essential building blocks required for DNA synthesis and other vital cellular functions. This leads to cell cycle arrest, inhibition of proliferation, and, in some cases, apoptosis, effectively blunting the adaptive immune response. Further effects on cell adhesion through impaired glycosylation contribute to its overall efficacy. The experimental protocols detailed herein provide a robust framework for researchers to investigate and further unravel the nuances of this clinically vital immunosuppressant. A thorough understanding of this core mechanism is paramount for the continued optimization of its therapeutic use and the development of next-generation immunomodulatory agents.

References

-

Mycophenolic acid - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

On, D. K. (1998). Rediscovering mycophenolic acid: a review of its mechanism, side effects, and potential uses. Dermatology online journal, 4(2). Retrieved from [Link]

-

Allison, A. C., & Eugui, E. M. (2000). Mechanisms of action of mycophenolate mofetil. Immunopharmacology, 47(2-3), 85–118. Retrieved from [Link]

-

Le Meur, Y., & Büchler, M. (2003). Pharmacology of mycophenolate mofetil: Recent insights and clinical consequences. La Presse Médicale, 32(31), 1475-1481. Retrieved from [Link]

-

Fulton, B., & Markham, A. (1996). Mycophenolate mofetil. A review of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in renal transplantation. Drugs, 51(2), 278–298. Retrieved from [Link]

-

Alepuz, M. J. M., & de la Cruz, G. G. (2009). Mycophenolate mofetil: an update. Drugs of today (Barcelona, Spain : 1998), 45(7), 505–518. Retrieved from [Link]

-

Resende, L. S., & de Castro, W. V. (2020). A short overview on mycophenolic acid pharmacology and pharmacokinetics. Jornal brasileiro de nefrologia : 'orgao oficial de Sociedades Brasileira e Latino-Americana de Nefrologia, 42(2), 242–248. Retrieved from [Link]

-

NOVOCIB. (2025). Cellular Nucleotides Analysis. Retrieved January 19, 2026, from [Link]

-

Bullingham, R. E., Nicholls, A. J., & Hale, M. (1998). Clinical pharmacokinetics of mycophenolate mofetil. Clinical pharmacokinetics, 34(6), 429–455. Retrieved from [Link]

-

Shaw, L. M., Sollinger, H. W., Halloran, P., Morris, R. E., Yatscoff, R. W., & Kahan, B. D. (1996). Pharmacokinetics of mycophenolate mofetil (RS61443): a short review. Transplantation proceedings, 28(2), 925–929. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s) - Myfortic. Retrieved January 19, 2026, from [Link]

-

Lang, I., Kati, S., & Gey, A. (2004). In Vitro Effects of Mycophenolic Acid on Cell Cycle and Activation of Human Lymphocytes. Annals of Transplantation, 9(3), 49-51. Retrieved from [Link]

-

Stephen, A. G., Ghabrial, A. S., & Golakoti, R. (2021). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. Methods in molecular biology (Clifton, N.J.), 2262, 223–242. Retrieved from [Link]

-

Grudzień, M., & Czopowicz, M. (2016). In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes. PloS one, 11(5), e0154813. Retrieved from [Link]

-

Zmonarska, V., Zmarzły, N., Kocur, A., & Bilińska, B. (2021). Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue. Central-European journal of immunology, 46(3), 382–393. Retrieved from [Link]

-

Hamilton Company. (2012). Determination of Adenine and Guanine Nucleotides in Tissue Extracts. Retrieved January 19, 2026, from [Link]

-

Glander, P., Hambach, P., & Braun, K. P. (1997). Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity. Therapeutic drug monitoring, 19(3), 324–327. Retrieved from [Link]

-

Hosseini, A., Gholami, L., & Ghaffari, S. H. (2011). Intracellular GTP level determines cell's fate toward differentiation and apoptosis. The international journal of biochemistry & cell biology, 43(9), 1353–1362. Retrieved from [Link]

-

Krol, E., & Becker, A. (2017). HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp. Scientific reports, 7(1), 11022. Retrieved from [Link]

-

Giraud, N., & Chion, A. (2019). Intracellular nucleotide and nucleotide sugar contents of cultured CHO cells determined by a fast, sensitive, and high-resolution ion-pair RP-HPLC. Analytical and bioanalytical chemistry, 411(21), 5531-5541. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Lab 15. Lymphocyte Proliferation Assay. Retrieved January 19, 2026, from [Link]

-

Jacobi, A. M., & Mei, H. (2012). Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus. Arthritis and rheumatism, 64(8), 2670–2680. Retrieved from [Link]

-

Allison, A. C., & Eugui, E. M. (1994). Preferential suppression of lymphocyte proliferation by mycophenolic acid and predicted long-term effects of mycophenolate mofetil in transplantation. Transplantation proceedings, 26(6), 3205–3210. Retrieved from [Link]

-

EU-NCL. (2016). Leukocyte Proliferation Assay. Retrieved January 19, 2026, from [Link]

-

Savini, F., & Rucci, C. (1998). Differentiating and biochemical effects of a reduction of intracellular GTP levels induced by mycophenolic acid (MPA) in human neuroblastoma (NB) cell lines. Advances in experimental medicine and biology, 431, 443–446. Retrieved from [Link]

-

Fleming, M. A., & Chambers, S. P. (1996). Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis. Biochemistry, 35(21), 6902–6911. Retrieved from [Link]

-

Lin, T., & Meng, L. (2011). GTP depletion synergizes the anti-proliferative activity of chemotherapeutic agents in a cell type-dependent manner. Biochemical and biophysical research communications, 414(2), 403–408. Retrieved from [Link]

-

Hedstrom, L. (2001). Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid. Biochemistry, 40(20), 6016–6023. Retrieved from [Link]

-

Gloggler, N., & Kistner, A. (2011). An inosine 5'-monophosphate dehydrogenase 2 single-nucleotide polymorphism impairs the effect of mycophenolic acid. The pharmacogenomics journal, 11(6), 420–425. Retrieved from [Link]

-

Duley, J. A., & Yin, D. (2010). Pharmacogenetics of the mycophenolic acid targets inosine monophosphate dehydrogenases IMPDH1 and IMPDH2: gene sequence variation and functional genomics. British journal of pharmacology, 161(7), 1479–1490. Retrieved from [Link]

-

Wu, J., & Zhang, Y. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proceedings of the National Academy of Sciences of the United States of America, 114(29), 7627–7632. Retrieved from [Link]

-

Ji, Y., & Gu, J. J. (2006). Regulation of the Interaction of Inosine Monophosphate Dehydrogenase with Mycophenolic Acid by GTP. Journal of Biological Chemistry, 281(48), 37135-37142. Retrieved from [Link]

-

Freedman, J. C., & Gerdt, J. P. (2020). The inhibition of inosine 5′‐monophosphate dehydrogenase (IMPDH) by mycophenolic acid. FEBS Letters, 594(18), 2974-2983. Retrieved from [Link]

-

Valvezan, A. J., & Manning, B. D. (2019). Compartmentalization and regulation of GTP in control of cellular phenotypes. Trends in cell biology, 29(3), 244–256. Retrieved from [Link]

-

ACTG Laboratory Technologist Committee. (2000). ACTG Lab Man Lymphocyte Proliferation Assay. Retrieved January 19, 2026, from [Link]

-

National Cancer Institute. (n.d.). Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression). Retrieved January 19, 2026, from [Link]

-

Kriel, A., & Bittner, A. N. (2017). Lowering GTP Level Increases Survival of Amino Acid Starvation but Slows Growth Rate for Bacillus subtilis Cells Lacking (p)ppGpp. Journal of bacteriology, 199(22), e00397-17. Retrieved from [Link]

-

Tan, L. L., & Looi, Q. H. (2021). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. International journal of molecular sciences, 22(16), 8783. Retrieved from [Link]

Sources

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. Mycophenolate mofetil: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A short overview on mycophenolic acid pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycophenolate mofetil. A review of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacogenetics of the mycophenolic acid targets inosine monophosphate dehydrogenases IMPDH1 and IMPDH2: gene sequence variation and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Influence of Mycophenolic Acid on Selected Parameters of Stimulated Peripheral Canine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular GTP level determines cell's fate toward differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]

A Technical Guide to the Biological Activity of Mycophenolic Acid and its Lactone Precursors

This document provides an in-depth exploration of the multifaceted biological activities of Mycophenolic Acid (MPA), with contextual relevance to its lactone form, a key chemical precursor. Mycophenolic acid, first isolated from Penicillium brevicompactum, is the active metabolite of the widely used immunosuppressive drug, mycophenolate mofetil (MMF).[1][2][3] Its potent biological effects stem from a precise and well-characterized molecular mechanism, making it a subject of intense study not only in immunosuppression but also in oncology, virology, and beyond. This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of its core mechanism, diverse therapeutic potentials, and the experimental methodologies required for its evaluation.

The Core Mechanism: Selective Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The vast spectrum of Mycophenolic Acid's biological activity originates from its primary function as a potent, reversible, and non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[2][3] To appreciate the significance of this, one must first understand the dual pathways of purine biosynthesis.

Causality of Experimental Focus on Purine Synthesis: Cellular life depends on a steady supply of purine nucleotides (adenosine and guanosine) for DNA and RNA synthesis. Cells can generate these purines through two routes:

-

The De Novo Pathway: Synthesis from simpler precursors, a process that is energetically demanding but essential for rapidly dividing cells.

-

The Salvage Pathway: Recycling of pre-formed purines from the breakdown of nucleic acids.

IMPDH is the rate-limiting enzyme in the de novo synthesis of guanosine monophosphate (GMP) from inosine monophosphate (IMP).[1][4] Lymphocytes, particularly T- and B-cells, are critically dependent on the de novo pathway for their proliferation, as they have limited capacity to utilize the salvage pathway.[3][5][6] In contrast, most other cell types can effectively use both pathways.[3]

This differential reliance is the cornerstone of MPA's selective cytostatic effect. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine triphosphate (GTP), effectively starving lymphocytes of an essential building block for DNA synthesis and proliferation.[5][7] This leads to cell cycle arrest, primarily at the G1/S phase interface.[5][6]

Immunosuppressive Activity

The most prominent and clinically utilized activity of MPA is immunosuppression, directly resulting from its anti-proliferative effect on lymphocytes. By halting the proliferation of T- and B-cells, MPA effectively dampens the adaptive immune response.[5][6] This includes the suppression of cytotoxic T-cell generation and the inhibition of antibody formation by B-lymphocytes.[6] Furthermore, MPA can interfere with the glycosylation of lymphocyte glycoproteins, which are crucial for adhesion to endothelial cells during an inflammatory response.[5]

Experimental Protocol: In Vitro T-Cell Proliferation Assay

This protocol provides a self-validating system to quantify the immunosuppressive potential of a compound like MPA by measuring its effect on stimulated T-cell proliferation.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of MPA on phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cell (PBMC) proliferation.

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells twice with sterile Phosphate Buffered Saline (PBS).

-

Resuspend cells in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Adjust to a final concentration of 1 x 10^6 cells/mL.

-

-

Cell Staining (Self-Validating Proliferation Tracking):

-

Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1 µM for 10 minutes at 37°C.

-

Causality: CFSE is a stable, fluorescent dye that covalently binds to intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity. This allows for the quantitative tracking of cell division generations via flow cytometry.

-

Quench the staining reaction by adding 5 volumes of complete medium and incubate for 5 minutes. Wash cells twice to remove excess dye.

-

-

Assay Setup:

-

Plate 100 µL of CFSE-labeled PBMCs (1 x 10^5 cells) into each well of a 96-well U-bottom plate.

-

Prepare serial dilutions of MPA in complete medium. Add 50 µL of the MPA dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no stimulation" control.

-

Add 50 µL of the T-cell mitogen Phytohemagglutinin (PHA) to all wells except the "no stimulation" control, to a final concentration of 5 µg/mL. The final volume in each well should be 200 µL.

-

-

Incubation & Analysis:

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Harvest the cells and analyze them using a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then on live cells (using a viability dye).

-

Measure the CFSE fluorescence intensity. Unstimulated cells will form a single high-fluorescence peak, while stimulated cells will show multiple peaks of decreasing intensity, representing successive generations.

-

Calculate the percentage of proliferating cells for each MPA concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion and Future Perspectives

Mycophenolic acid and its lactone precursors represent a fascinating class of molecules whose biological activities are elegantly rooted in a single, well-defined molecular mechanism: the inhibition of IMPDH. This targeted action, which selectively impacts rapidly proliferating cells like lymphocytes and cancer cells, as well as nucleotide-dependent viruses, provides a robust platform for therapeutic development. While its role in immunosuppression is firmly established, extensive in vitro and preclinical data strongly support its repurposing as an anticancer and broad-spectrum antiviral agent. [8][9]Future research should focus on developing novel derivatives and delivery systems to enhance efficacy, minimize off-target effects, and translate the full potential of this remarkable compound from the bench to the bedside.

References

-

Jasińska, M., et al. (2013). Synthesis and biological activity of mycophenolic acid-amino acid derivatives. European Journal of Medicinal Chemistry, 69, 863-71. [Link]

- Dzierzbicka, K. & Trzonkowski, P. (2015). The Chemistry of Mycophenolic Acid – Synthesis and Modifications Towards Desired Biological Activity. Current Organic Chemistry.

-

Malachowska-Ugarte, M., et al. (2016). Synthesis and biological activity of ester derivatives of mycophenolic acid and acridines/acridones as potential immunosuppressive agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 974-82. [Link]

- Barbieri, S. S., et al. (2017).

-

Ben-Yosef, Y., et al. (2022). The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. Frontiers in Immunology. [Link]

-

Issa, F., et al. (2009). In vitro assays of allosensitization. Pediatric Transplantation, 13(1), 25-34. [Link]

-

Fleming, M. A., et al. (1996). Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis. Biochemistry, 35(21), 6990-7. [Link]

- Dzierzbicka, K. (2018). New Analogues of Mycophenolic Acid. Current Medicinal Chemistry.

- Hedstrom, L., et al. (2004). Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid. Biochemistry.

- Drajewicz, M., et al. (2017). In vitro methods for testing antiviral drugs. Postepy higieny i medycyny doswiadczalnej.

-

RE-Place. in vitro MDSC-T cell immunosuppression assay. RE-Place. [Link]

-

ICE Bioscience. Immunosuppression Assays. ICE Bioscience. [Link]

-

ResearchGate. The inhibition of inosine 5′‐monophosphate dehydrogenase (IMPDH) by mycophenolic acid (MPA). ResearchGate. [Link]

-

Tandfonline.com. Development of an In Vitro Assay to Assess Pharmacological Compounds and Reversion of Tumor-Derived Immunosuppression of Dendritic Cells. Tandfonline.com. [Link]

- Dayton, J. S., et al. (1994). Inhibition of IMP Dehydrogenase by Mycophenolic Acid in Molt F4 Human Malignant Lymphoblasts. Biochemical Pharmacology.

-

JoVE. Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE. [Link]

-

JoVE. Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. JoVE. [Link]

-

PubChem. Mycophenolic Acid. PubChem. [Link]

-

PubChem. Mycophenolic acid lactone. PubChem. [Link]

-

DIFF Biotech. (2024). 5 key factors in antiviral drug screening. DIFF Biotech. [Link]

-

To, K. K., et al. (2016). Mycophenolic acid, an immunomodulator, has potent and broad-spectrum in vitro antiviral activity against pandemic, seasonal and avian influenza viruses affecting humans. Journal of General Virology, 97(8), 1807-1817. [Link]

-

Koonrungsesomboon, N., et al. (2020). Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent. European Journal of Pharmacology. [Link]

-

Taylor & Francis. Mycophenolic acid – Knowledge and References. Taylor & Francis. [Link]

- Cline, J. C., et al. (1969). In Vitro Antiviral Activity of Mycophenolic Acid and Its Reversal by Guanine-Type Compounds. Applied Microbiology.

-

Srisuriyachai, S., et al. (2021). Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment. Molecules. [Link]

-

Virology Research Services. Antiviral Drug Screening. Virology Research Services. [Link]

-

Pata, S., et al. (2020). Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment. International Journal of Cancer, 146(12), 3397-3409. [Link]

-

Ohata, K., et al. (2011). Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen. Biology of Blood and Marrow Transplantation, 17(2), 205-13. [Link]

-

Chan, J. F. W. (2013). ANTIVIRAL ACTIVITY OF MYCOPHENOLIC ACID AGAINST INFLUENZA VIRUSES AND MERS CORONAVIRUS. HKU Scholars Hub. [Link]

-

Weiss, K., et al. (2025). Mycophenolic acid treatment drives the emergence of novel SARS-CoV-2 variants. PNAS. [Link]

-

Wikipedia. Mycophenolic acid. Wikipedia. [Link]

- Goldstein, E. & Goldstein, B. (1999). Rediscovering mycophenolic acid: a review of its mechanism, side effects, and potential uses.

-

Armando Hasudungan. (2020). Mycophenolate (organ transplant and DMARD) - mechanism of action, side effects. YouTube. [Link]

-

Allison, A. C., et al. (1993). Mechanisms of action of mycophenolic acid. Annals of the New York Academy of Sciences, 696, 63-87. [Link]

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. New Analogues of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 4. Inhibition of IMP dehydrogenase by mycophenolic acid in Molt F4 human malignant lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Mechanisms of action of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mycophenolic acid treatment drives the emergence of novel SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Mycophenolic Acid and its Lactone Form

This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of mycophenolic acid (MPA), a pivotal immunosuppressant, and its related lactone variant. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core techniques, experimental design, and data interpretation that underpin the definitive characterization of this complex natural product.

Introduction: The Enduring Legacy of Mycophenolic Acid

First isolated in 1893 by Bartolomeo Gosio from the fungus Penicillium brevicompactum, mycophenolic acid was one of the first antibiotics to be crystallized.[1][2] Its journey from an early antibiotic to a cornerstone of modern immunosuppressive therapy is a testament to its unique chemical structure and biological activity.[1] MPA functions by reversibly inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides, thereby exerting a potent cytostatic effect on lymphocytes.[3][4][5][6]

The core structure of MPA is a meroterpenoid, featuring a phthalide moiety linked to a terpenoid side chain.[7] The elucidation of this intricate structure, and that of its lactone derivative, has been a multi-generational effort, evolving with the sophistication of analytical chemistry. Understanding its precise atomic arrangement is fundamental to comprehending its mechanism of action, synthesizing derivatives with improved therapeutic profiles, and ensuring quality control in pharmaceutical production.

Pillar I: The Spectroscopic & Spectrometric Toolkit

The modern approach to natural product structure elucidation is a synergistic application of multiple analytical techniques.[8][9][10][11] For a molecule like mycophenolic acid, a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography provides an unambiguous structural assignment.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry is the initial and indispensable tool for determining the molecular formula of an unknown compound. Its high sensitivity allows for the analysis of minute quantities of a sample.[8]

-

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is chosen to obtain a highly accurate mass measurement. This precision is critical for distinguishing between isobaric compounds (different molecules with the same nominal mass) and confidently determining the elemental composition. For MPA (C₁₇H₂₀O₆), the expected monoisotopic mass is 320.12599 Da.[3][12]

Experimental Protocol: High-Resolution LC-MS Analysis of Mycophenolic Acid

-

Sample Preparation: Dissolve 1 mg of the isolated compound in 1 mL of HPLC-grade methanol. Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

System: Triple quadrupole or Orbitrap mass spectrometer.[4][14]

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like MPA, but positive mode is also used.[14][15]

-

Data Acquisition: Full scan mode over a mass range of m/z 100-1000.

-

Data Analysis: Extract the accurate mass of the primary ion (e.g., [M-H]⁻ for negative mode) and use elemental composition calculator software to derive the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

While MS provides the formula, NMR spectroscopy reveals the atomic connectivity and stereochemistry, essentially mapping the molecule's carbon-hydrogen framework. Journals reporting new natural product structures universally require complete ¹H and ¹³C NMR data assignments.[8]

-

Causality of Experimental Choice: A suite of NMR experiments is required for a complete structural assignment.

-

¹H NMR: Identifies the types and number of protons and their neighboring environments.

-

¹³C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, aromatic).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different molecular fragments.

-

Table 1: Representative ¹H and ¹³C NMR Data for Mycophenolic Acid (Data compiled from literature; exact chemical shifts may vary with solvent and instrument frequency)[16][17]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity, J (Hz) |

| Phthalide Moiety | |||

| 3 | ~70.5 | ~5.18 | s |

| 3a | ~145.9 | - | - |

| 4 | ~122.1 | - | - |

| 5 | ~161.2 | - | - |

| 6 | ~115.8 | - | - |

| 7 | ~164.0 | - | - |

| 7a | ~106.3 | - | - |

| C=O (Lactone) | ~168.0 | - | - |

| 4-CH₃ | ~8.7 | ~2.13 | s |

| 5-OCH₃ | ~55.8 | ~3.74 | s |

| Side Chain | |||

| 1' | ~33.7 | ~3.37 | d |

| 2' | ~22.5 | ~2.24-2.32 | m |

| 3' | ~39.8 | ~2.38-2.47 | m |

| 4' | ~139.5 | ~5.23-5.28 | t |

| 5' | ~123.8 | - | - |

| 6' (COOH) | ~177.0 | - | - |

| 4'-CH₃ | ~16.1 | ~1.78 | s |

Experimental Workflow: NMR-Based Structure Elucidation

The following diagram illustrates the logical flow of experiments used to piece together the structure of MPA.

Sources

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. Mycophenolic acid lactone | C17H20O6 | CID 72941534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

- 14. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Stability of Mycophenolic Acid and its Lactone Prodrug

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Chemical Integrity in Immunosuppressive Therapy

Mycophenolic acid (MPA), a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), is a cornerstone of modern immunosuppressive regimens, pivotal in preventing allograft rejection and managing autoimmune diseases.[1][2][3] Its clinical efficacy is delivered through its prodrug, mycophenolate mofetil (MMF), which features a crucial lactone structure. The journey of MMF from administration to its therapeutic action as MPA is a cascade of chemical transformations governed by its intrinsic properties and environmental stability. Understanding these characteristics is not merely an academic exercise; it is fundamental to ensuring drug product quality, optimizing therapeutic delivery, and guaranteeing patient safety. This guide provides a deep dive into the essential chemical properties and stability profile of mycophenolic acid and its lactone prodrug, offering field-proven insights and methodologies for the discerning researcher.

The Molecular Architecture: Mycophenolic Acid and its Lactone Prodrug

Mycophenolic acid is a complex organic molecule produced as a fermentation product of several Penicillium species.[1][4] Its structure features a benzofuran core substituted with hydroxyl, methoxy, and methyl groups, and a distinctive unsaturated carboxylic acid side chain.[1]

Mycophenolate mofetil is the 2-morpholinoethyl ester prodrug of MPA, designed to enhance its oral bioavailability.[5][6] The esterification of MPA's carboxylic acid group with a morpholinoethanol moiety results in the formation of a lactone ring. This lactone is the key to its function as a prodrug; it is rapidly hydrolyzed in the body by esterases to release the active MPA.[4][5][6][7]

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of both MPA and its prodrug is essential for formulation development, analytical method design, and predicting its behavior in biological systems.

| Property | Mycophenolic Acid (MPA) | Mycophenolic Acid Lactone (MMF Impurity) |

| Molecular Formula | C17H20O6[1] | C17H20O6[8][9] |

| Molecular Weight | 320.34 g/mol [1][3] | 320.34 g/mol [] |

| IUPAC Name | (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid[3] | 7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one[9][11] |

| LogP | Not explicitly found | 2.40790[8] |

| Boiling Point | Not explicitly found | 611.862°C at 760 mmHg[8] |

| Density | Not explicitly found | 1.29 g/cm³[8] |

The Stability Landscape: A Multi-Factorial Perspective

The stability of mycophenolate mofetil and its active metabolite, mycophenolic acid, is not a monolithic property but rather a dynamic interplay of several factors. A comprehensive stability assessment is paramount for defining storage conditions, shelf-life, and compatible excipients.

The Achilles' Heel: Hydrolytic Instability of the Lactone Ring

The ester linkage in mycophenolate mofetil is its most labile feature, making it susceptible to hydrolysis. This is, by design, the mechanism of its bioactivation to MPA in vivo.[4][5][6][7] However, this inherent reactivity also presents a significant challenge for formulation and storage.

Causality : The rate of hydrolysis is profoundly influenced by pH. The presence of hydroxide ions in alkaline conditions catalyzes the cleavage of the ester bond, leading to rapid degradation of MMF into MPA.[12] Conversely, under acidic conditions, the hydrolysis rate is slower.

-

Expert Insight : The pH of aqueous formulations must be carefully controlled. Studies have shown that MMF suspensions are more stable at a slightly acidic pH. For instance, one study reported a half-life of 118 days at pH 5.1, which decreased to 19 days at pH 7.4.[4][13] Formulations are often buffered in the pH range of 5-6 to optimize stability.[4][13]

The Influence of Temperature

As with most chemical reactions, the degradation of MMF is accelerated by elevated temperatures. Thermal stress can provide the activation energy needed to overcome the kinetic barrier for hydrolysis and other degradation pathways.

-

Field-Proven Data : Extemporaneously prepared MMF suspensions have demonstrated stability for extended periods when refrigerated. For example, a suspension was found to be stable for at least 210 days at 5°C, whereas its stability decreased to 28 days at 25°C and 37°C, and only 11 days at 45°C.[14] Capsule-based suspensions have been shown to be stable for up to 14 days at 5°C.[13]

Photostability: The Impact of Light Exposure

Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical degradation of MMF. This can lead to the formation of various photoproducts and a loss of potency.

-

Practical Implication : To mitigate photolytic degradation, MMF formulations and drug substances should be protected from light. The use of amber-colored containers, such as amber polyethylene terephthalate glycol (PETG) bottles, is a standard practice for storing MMF suspensions.[15]

Oxidative and Other Degradation Pathways

Beyond hydrolysis, MMF can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species. Forced degradation studies have shown that MMF degrades under oxidative stress.[16][17]

-

In-Depth Analysis : Studies involving peroxide-catalyzed degradation have identified several degradation products, including the N-oxide of mycophenolate mofetil and various hydroxylated species.[18] The degradation profile can be complex and pH-dependent.[18]

Experimental Protocols for Stability Assessment: A Self-Validating Approach

To ensure the integrity and reliability of stability data, robust and validated analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative determination of MMF and its degradation products.[19]

Protocol: Stability-Indicating HPLC Method for Mycophenolate Mofetil

Objective : To develop and validate a stability-indicating HPLC method capable of separating and quantifying MMF from its potential degradation products.

Methodology :

-

Chromatographic System : A standard HPLC system equipped with a UV detector is suitable.

-

Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., tetra butyl ammonium hydrogen sulphate) and an organic solvent like methanol or acetonitrile is typical. The ratio is optimized to achieve good separation.[12]

-

Flow Rate : A flow rate of 1.0 to 1.2 mL/min is generally effective.[12][16]

-

Detection : UV detection at a wavelength around 216 nm or 250 nm provides good sensitivity for MMF.[12][16]

-

Internal Standard : The use of an internal standard, such as lamotrigine, can improve the precision and accuracy of the method.[12]

-

Validation : The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]

Protocol: Forced Degradation (Stress Testing) of Mycophenolate Mofetil

Objective : To intentionally degrade the MMF sample under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Methodology :

-

Acid Hydrolysis : Treat a solution of MMF (e.g., 1.0 mg/mL) with 0.1 M HCl and reflux at 80°C for a specified time (e.g., 30 minutes). Neutralize the solution before analysis.[12]

-

Alkaline Hydrolysis : Treat a solution of MMF (e.g., 1.0 mg/mL) with 0.01 M NaOH (note: MMF is highly sensitive to alkaline conditions) and reflux at 80°C for a specified time (e.g., 30 minutes). Neutralize the solution before analysis.[12]

-

Oxidative Degradation : Treat a solution of MMF with an oxidizing agent such as hydrogen peroxide and analyze the degradation products.[18]

-

Thermal Degradation : Expose the solid drug substance or a solution to elevated temperatures (e.g., in an oven at 40°C) for a defined period (e.g., 48 hours).[20]

-

Photolytic Degradation : Expose the solid drug substance or a solution in a petri dish to UV light for a defined period (e.g., 48 hours).[20]

Trustworthiness through Self-Validation : The peak purity of the MMF peak should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting. The mass balance should be calculated to account for the degraded MMF and the formed products.

Visualizing the Chemical Landscape

Mycophenolate Mofetil Bioactivation Pathway

Caption: Major environmental factors affecting the stability of MMF.

Conclusion: From Bench to Bedside

A thorough understanding of the chemical properties and stability of mycophenolic acid and its lactone prodrug, mycophenolate mofetil, is indispensable for the development of safe and effective immunosuppressive therapies. The inherent hydrolytic instability of the lactone ring in MMF necessitates careful control of pH, temperature, and light exposure throughout the drug product lifecycle. By employing robust, validated analytical methods and conducting comprehensive forced degradation studies, researchers and drug development professionals can ensure the chemical integrity of MMF, ultimately leading to predictable and reliable therapeutic outcomes for patients.

References

-

Metabolic pathway of mycophenolate mofetil (MMF). MMF is hydrolyzed to... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Physical compatibility and chemical stability of mycophenolate mofetil during simulated Y-site administration with commonly coadministered drugs - Oxford Academic. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability of mycophenolate mofetil in an extemporaneously compounded oral liquid. (1998). American Journal of Health-System Pharmacy, 55(9), 918–921. [Link]

-

The kinetics of mycophenolic acid and its glucuronide metabolite in adult kidney transplant recipients - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability of Mycophenolate Mofetil in a 1:1 Mixture of Ora-Sweet and Ora-Plus. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability of mycophenolate mofetil as an extemporaneous suspension - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mycophenolic Acid Lactone | CAS#:79081-87-1 | Chemsrc. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mycophenolic acid lactone | C17H20O6 | CID 72941534 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

- Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. (2018). International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 14-24.

-

PharmGKB summary: mycophenolic acid pathway - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mycophenolic acid Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Human Plasma | Clinical Chemistry | Oxford Academic. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability of mycophenolic acid in plasma samples from patients during mycophenolate mofetil therapy - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

What is the mechanism of Mycophenolate Mofetil? - Patsnap Synapse. (2024, July 17). Retrieved January 19, 2026, from [Link]

-

Degradation products of mycophenolate mofetil in aqueous solution - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mechanism of Action of Mycophenolate Mofetil - Scilit. (n.d.). Retrieved January 19, 2026, from [Link]

-

REVIEW ARTICLE ISSN: 2349-2678 ANALYTICAL METHODS FOR ESTIMATION OF MYCOPHENOLIC ACID IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. (n.d.). Retrieved January 19, 2026, from [Link]

-

Optimized and validated RP-UPLC method for the study of forced degradation and determination of mycophenolate mofetil in - TSI Journals. (n.d.). Retrieved January 19, 2026, from [Link]

-

Pharmacokinetics of mycophenolic acid in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

-

Results from recovery studies of mycophenolate mofetil - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nanoparticulate Mycophenolic Acid Eye Drops - Analytical Validation of a High Performance Liquid Chromatography Assay and Stabil - UCL Discovery. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability issues of mycophenolic Acid in plasma: from patient to laboratory - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mechanisms of Action of Mycophenolate Mofetil in Preventing Acute and Chronic Allograft Rejection - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - NIH. (2021, November 29). Retrieved January 19, 2026, from [Link]

-

ANALYTICAL METHODS FOR ESTIMATION OF MYCOPHENOLIC ACID IN BULK AND IN PHARMACEUTICAL DOSAGE FORM: A REVIEW - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - Brieflands. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mycophenolic acid - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

Sources